molecular formula C20H21NO4 B6662941 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid

2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid

Cat. No.: B6662941
M. Wt: 339.4 g/mol
InChI Key: GLBMKSPLZXHQDR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydronaphthalene moiety, and an acetic acid derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methoxybenzaldehyde, which undergoes a condensation reaction with 1,2,3,4-tetrahydronaphthalene to form an intermediate. This intermediate is then subjected to acylation and subsequent amination to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid.

    Reduction: Formation of 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-hydroxyamino)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid
  • 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-hydroxyamino)acetic acid

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its methoxy group, for instance, can influence its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-25-15-11-9-14(10-12-15)18(20(23)24)21-19(22)17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBMKSPLZXHQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)C2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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